molecular formula C23H20FN3O4S B14110908 N-(4-ethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(4-ethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14110908
M. Wt: 453.5 g/mol
InChI Key: YTGZMYNWYCHIDI-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of Substituents: The ethoxyphenyl and fluoro-methylphenyl groups can be introduced via nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact mechanism and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with similar core structures but different substituents.

    Fluorophenyl Derivatives: Compounds containing fluorophenyl groups with varying biological activities.

    Acetamide Derivatives: Compounds with acetamide functional groups used in various applications.

Uniqueness

N-(4-ethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C23H20FN3O4S

Molecular Weight

453.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H20FN3O4S/c1-3-31-17-7-4-15(5-8-17)25-20(28)13-26-19-10-11-32-21(19)22(29)27(23(26)30)16-6-9-18(24)14(2)12-16/h4-12H,3,13H2,1-2H3,(H,25,28)

InChI Key

YTGZMYNWYCHIDI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)F)C)SC=C3

Origin of Product

United States

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